molecular formula C11H21NO3 B136564 Tert-butyl (4-hydroxycyclohexyl)carbamate CAS No. 224309-64-2

Tert-butyl (4-hydroxycyclohexyl)carbamate

Cat. No.: B136564
CAS No.: 224309-64-2
M. Wt: 215.29 g/mol
InChI Key: DQARDWKWPIRJEH-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydroxycyclohexyl)carbamate (CAS: 167081-25-6) is a carbamate derivative widely used in organic synthesis, particularly as a protected intermediate for amino-alcohol functionalities. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . Key physical properties include:

  • Melting point: 95 °C
  • Boiling point: 337.7 ± 31.0 °C (at 760 mmHg)
  • Density: 1.1 ± 0.1 g/cm³
  • Solubility: Polar aprotic solvents (e.g., dichloromethane, DMF) due to hydroxyl and carbamate groups .

The tert-butyl group enhances steric protection of the carbamate, making it resistant to hydrolysis under basic conditions. This compound is frequently employed in medicinal chemistry for synthesizing anticonvulsants, kinase inhibitors, and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate primarily involves the protection of 4-hydroxycyclohexylamine using tert-butoxycarbonyl (BOC) reagents. Two predominant routes are documented:

BOC Protection of 4-Hydroxycyclohexylamine

The most direct method involves reacting 4-hydroxycyclohexylamine with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the BOC reagent .

Representative Reaction:

4-Hydroxycyclohexylamine+(BOC)2OBasetert-Butyl (4-hydroxycyclohexyl)carbamate\text{4-Hydroxycyclohexylamine} + (\text{BOC})_2\text{O} \xrightarrow{\text{Base}} \text{this compound}

Key Conditions:

  • Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

  • Base: Triethylamine (TEA), N-methylmorpholine, or sodium bicarbonate.

  • Temperature: 0–25°C to minimize side reactions .

Table 1: Laboratory-Scale Synthesis Parameters

ParameterOptimal RangeImpact on Yield
SolventTHFMaximizes solubility
Molar Ratio (BOC:Amine)1.1:1Prevents over-BOCylation
Reaction Time4–6 hoursEnsures completion

Alternative Route via Cyclohexene Oxide Intermediate

A less common approach involves the ring-opening of cyclohexene oxide with tert-butyl carbamate under basic conditions. This method introduces both the hydroxyl and carbamate groups in a single step but requires stringent control over regioselectivity .

Mechanistic Insight:

Cyclohexene Oxide+tert-Butyl CarbamateNaOHtert-Butyl (4-hydroxycyclohexyl)carbamate\text{Cyclohexene Oxide} + \text{tert-Butyl Carbamate} \xrightarrow{\text{NaOH}} \text{this compound}

This route is less favored due to competing side reactions, such as diol formation, which reduce yields to 40–50% .

Industrial Production Methods

Scalable synthesis necessitates modifications to laboratory protocols to address cost, safety, and purity requirements.

Continuous Flow Reactor Systems

Industrial workflows often employ continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a mixture of 4-hydroxycyclohexylamine and BOC anhydride in THF is pumped through a reactor at 10–15°C, achieving conversions >95% in 30 minutes .

Table 2: Industrial vs. Laboratory Conditions

ParameterLaboratoryIndustrial
Temperature0–25°C10–15°C
Reaction Time4–6 hours30 minutes
Yield70–80%90–95%

Solvent Recycling and Waste Management

Ethyl acetate is preferred in industrial settings due to its low toxicity and ease of recovery via distillation. Closed-loop systems recycle >85% of solvents, aligning with green chemistry principles .

Stereochemical Control in Cis and Trans Isomer Synthesis

The spatial orientation of the hydroxyl group (cis vs. trans) significantly impacts the compound’s reactivity and downstream applications.

Cis Isomer Synthesis

  • Starting Material: cis-4-Hydroxycyclohexylamine.

  • Conditions: Reaction with BOC anhydride in DCM at -10°C to preserve stereochemistry .

  • Yield: 75–80% after column chromatography .

Trans Isomer Synthesis

  • Starting Material: trans-4-Hydroxycyclohexylamine.

  • Conditions: Similar to cis isomer but with extended reaction times (8–10 hours) to ensure complete BOC protection .

  • Yield: 70–75% due to steric hindrance .

Table 3: Comparative Isomer Data

IsomerMelting Point (°C)Solubility (THF)Stability
Cis146–148HighHygroscopic
Trans148–150ModerateStable at RT

Key Reaction Parameters and Optimization

Temperature Effects

Lower temperatures (0–5°C) favor high yields by suppressing side reactions like hydrolysis of the BOC group. Elevated temperatures (>25°C) reduce yields by 20–30% due to decomposition .

Catalytic Additives

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances reaction rates by 15–20% in biphasic systems .

  • Acid Scavengers: Molecular sieves (3Å) mitigate acid-catalyzed degradation, improving yields to 85% .

Characterization and Quality Control

Spectroscopic Analysis

  • NMR: 1^1H NMR (DMSO-d6): δ 1.38 (s, 9H, BOC), 3.58 (m, 2H, cyclohexyl), 4.80 (t, J = 5.8 Hz, 1H, OH) .

  • Mass Spectrometry: ESI-MS m/z: 215.29 [M+H]+^+ .

Purity Standards

Industrial batches must meet >99% purity (HPLC). Impurities include residual 4-hydroxycyclohexylamine (<0.1%) and di-BOC byproducts (<0.5%) .

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to anticonvulsants (e.g., lacosamide) and kinase inhibitors. For example, its trans isomer is alkylated to introduce methoxy groups, forming key intermediates in drug candidates .

Chemical Reactions Analysis

Tert-butyl (4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl (4-hydroxycyclohexyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The pathways involved may include enzymatic catalysis, protein binding, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between tert-butyl (4-hydroxycyclohexyl)carbamate and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Functional Groups Key Differences Applications
This compound (167081-25-6) C₁₁H₂₁NO₃ 215.29 Hydroxyl, carbamate Reference compound Anticonvulsant intermediates
Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (239074-29-4) C₁₂H₂₃NO₃ 229.32 Hydroxymethyl, carbamate Additional methylene group; trans-configuration Drug delivery systems
Tert-butyl (4-oxocyclohexyl)carbamate (N/A) C₁₁H₁₉NO₃ 213.27 Ketone, carbamate Oxidized hydroxyl to ketone Substrate for reductions
Tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (1286264-34-3) C₁₈H₂₇BrN₂O₂ 383.32 Bromobenzylamino, carbamate Aromatic bromine; enhanced electrophilicity Kinase inhibitor synthesis
Tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (1290191-64-8) C₁₀H₁₉NO₃ 201.26 Cyclopentyl, hydroxyl, carbamate Smaller ring size; stereospecific (R,R) Peptide mimetics

Physical and Chemical Properties

  • Hydroxyl vs. Ketone Derivatives : The hydroxyl group in this compound increases polarity compared to its ketone analog (tert-butyl (4-oxocyclohexyl)carbamate), leading to higher solubility in polar solvents. The ketone derivative, however, is more reactive toward nucleophiles like Grignard reagents .
  • Ring Size Effects : Cyclopentyl analogs (e.g., CAS 1290191-64-8) exhibit lower steric hindrance and higher conformational flexibility than cyclohexyl derivatives, influencing binding affinity in biological systems .
  • Stereochemical Impact : The cis/trans configuration of substituents (e.g., trans-4-(hydroxymethyl) vs. cis-4-hydroxy) alters hydrogen-bonding capacity and crystal packing, affecting melting points and solubility .

Biological Activity

Tert-butyl (4-hydroxycyclohexyl)carbamate, with the chemical formula C₁₁H₂₁N₁O₃ and a molecular weight of 215.29 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a tert-butyl group, a hydroxyl group, and a cyclohexyl moiety. The presence of the hydroxyl group is significant as it imparts specific chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the modification of its structure to yield derivatives with distinct properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or activator , modulating various enzymatic pathways and signal transduction processes. This modulation can influence cellular responses, potentially leading to therapeutic applications in drug design.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical for metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways involved in various physiological processes.

Biological Activity and Case Studies

Research has indicated that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer effects. Below are summarized findings from notable studies:

Study Findings
Study on enzyme inhibitionDemonstrated that the compound inhibits specific enzymes involved in inflammatory responses.
Cancer cell line assaysExhibited growth inhibition in several cancer cell lines, indicating potential anticancer properties .
In vivo modelsShowed promise in reducing tumor growth in animal models when administered at specific dosages .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with related compounds:

Compound Name Structural Features Unique Aspects
Tert-butyl (4-oxocyclohexyl)carbamateContains a ketone instead of a hydroxyl groupDifferent reactivity due to ketone presence
Tert-butyl (3-hydroxycyclohexyl)carbamateHydroxyl group on a different carbonAltered steric effects impacting reactivity
Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamateStereochemistry variation at cyclopentaneDistinct stereochemical properties

Properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARDWKWPIRJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347011
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111300-06-2, 167081-25-6
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-[[(tert-butoxy)carbonyl]amino]cyclohexyl acetate (2.43 g, 9.44 mmol, 1.00 equiv), methanol (30 mL) and potassium carbonate (2 g, 14.37 mmol, 1.50 equiv) was stirred overnight at 25° C. The resulting mixture was concentrated under vacuum. Water (50 mL) was added and the resulting solution was extracted with 3×70 mL of dichloromethane. The organic layers were combined and washed with 2×200 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.19 g of crude tert-butyl N-(4-hydroxycyclohexyl)carbamate as yellow oil.
Name
4-[[(tert-butoxy)carbonyl]amino]cyclohexyl acetate
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tert-butyl (4-hydroxycyclohexyl)carbamate
Tert-butyl (4-hydroxycyclohexyl)carbamate
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Tert-butyl (4-hydroxycyclohexyl)carbamate
Tert-butyl (4-hydroxycyclohexyl)carbamate
Tert-butyl (4-hydroxycyclohexyl)carbamate

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